molecular formula C7H13NO3 B2505083 (R)-3-(Morpholin-2-yl)propanoic acid CAS No. 1793128-24-1

(R)-3-(Morpholin-2-yl)propanoic acid

Cat. No. B2505083
CAS RN: 1793128-24-1
M. Wt: 159.185
InChI Key: UMYVUUWWXGDGCP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Morpholin-2-yl)propanoic acid, also known as (R)-MPA, is a chiral amino acid derivative that has gained attention in recent years due to its potential uses in scientific research. This compound has been found to have a wide range of applications in the fields of pharmacology and biochemistry, making it an important area of study for researchers around the world.

Scientific Research Applications

Synthesis and Structural Properties

  • (R)-3-(Morpholin-2-yl)propanoic acid and its derivatives are pivotal in the synthesis of various biologically active heterocyclic compounds. For example, 4-(2-Carboxyethyl)morpholin-4-ium chloride, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, is noted for its importance in this synthesis domain. The structure of such compounds is often stabilized by strong and weak hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Antioxidant and Antibacterial Activities

  • Compounds derived from (R)-3-(Morpholin-2-yl)propanoic acid, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, have been studied for their potential as antioxidants. QSAR analysis has revealed that various molecular descriptors significantly affect their antioxidant activities (Drapak et al., 2019).
  • Morpholine derivatives, such as 2-R-phenyliminothiazole derivatives containing morpholine, exhibit promising antibacterial activities, especially against gram-positive strains of microorganisms. This indicates the potential for developing effective antimicrobial drugs from these derivatives (Yeromina et al., 2019).

Pharmaceutical Research and Drug Development

  • Morpholine-4-carboxylic acid derivatives, such as potent reversible and selective cathepsin S inhibitors, have been synthesized for pharmaceutical applications. The development of deuterium and carbon-14 labeled versions of these compounds demonstrates their significance in pharmaceutical research (Latli et al., 2012).
  • In another example, 1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was produced from a reaction involving o-formylphenylboronic acid and morpholine, illustrating the versatility of morpholine-based compounds in creating diverse chemical structures (Sporzyński et al., 2005).

Application in Inhibitors and Antagonists

  • Certain morpholine derivatives function as potent inhibitors and antagonists in biological systems. For instance, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists in rat brain, indicating their potential use in neurological research (Ong et al., 1998).
  • Additionally, the synthesis of a potent cathepsin S inhibitor labeled with deuterium and carbon-14, featuring morpholine-4-carboxylic acid derivatives, underscores the significance of these compounds in therapeutic research (Latli et al., 2012).

properties

IUPAC Name

3-[(2R)-morpholin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVUUWWXGDGCP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Morpholin-2-yl)propanoic acid

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